molecular formula C7H14O6 B1211928 1D-3-O-Methyl-myo-inositol

1D-3-O-Methyl-myo-inositol

Cat. No.: B1211928
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-WYANEKAJSA-N
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Description

Overview of Myo-Inositol: Structure, Stereoisomers, and Fundamental Roles in Eukaryotic Cells

Myo-inositol is a carbocyclic sugar that is a key metabolite in all eukaryotic cells. researchgate.net It is a six-carbon cyclitol with a structure resembling glucose. However, unlike glucose, it is not an aldose but a polyol, with each carbon atom of the ring bearing a hydroxyl group. This structure allows for nine possible stereoisomers, with myo-inositol being the most common and biologically significant form. wikipedia.org In its most stable chair conformation, myo-inositol has one axial and five equatorial hydroxyl groups. wikipedia.org

In eukaryotic cells, myo-inositol plays a central role in numerous cellular processes. researchgate.netwikipedia.org It is a fundamental component of structural lipids, most notably phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphatidylinositol phosphates (PIPs). wikipedia.org These lipids are not only integral to the structure of cellular membranes but also serve as precursors for second messengers in signal transduction pathways. wikipedia.org The phosphorylation of PI at various positions on the inositol (B14025) ring generates a variety of signaling molecules, such as inositol-1,4,5-triphosphate (IP3), which is crucial for mobilizing intracellular calcium.

Furthermore, myo-inositol and its derivatives are involved in:

Phosphate (B84403) storage: In plants, myo-inositol hexakisphosphate (phytic acid or IP6) is the primary storage form of phosphorus in seeds. wikipedia.orglebanonturf.com

Cell wall biosynthesis: Oxidized forms of inositol are important precursors for the synthesis of polysaccharides that make up the plant cell wall. lebanonturf.com

Stress response: Accumulation of myo-inositol and its methylated derivatives helps plants tolerate abiotic stresses like salinity and drought. lebanonturf.combiotechnologia-journal.org

Hormone transport: Myo-inositol can conjugate with plant hormones like auxin, facilitating their storage and transport in an inactive form. lebanonturf.com

Classification and Nomenclature of O-Methylated Inositol Derivatives

O-methylated inositols are a class of cyclitols where one or more hydroxyl groups of the inositol ring are replaced by a methoxy (B1213986) group. The nomenclature of these derivatives is based on the parent inositol isomer, with the position and stereochemistry of the methyl group(s) specified. The numbering of the carbon atoms in the inositol ring follows the rules set by the IUPAC-IUB Commission on Biochemical Nomenclature. For myo-inositol, the D/L system is used to designate the specific stereoisomer.

For instance, 1D-3-O-Methyl-myo-inositol indicates that a methyl group is attached to the oxygen at the C3 position of the 1D stereoisomer of myo-inositol. wikipedia.org Other examples of O-methylated inositols include D-ononitol (1D-4-O-methyl-myo-inositol) and D-pinitol (1D-3-O-methyl-chiro-inositol). uniprot.orgnih.gov

The methylation of inositols is catalyzed by specific enzymes called inositol O-methyltransferases (IMTs), which use S-adenosyl-L-methionine as the methyl group donor. nih.gov

Historical Context and Significance of Methylated Inositol Research in Biological Chemistry

The study of cyclitols dates back to the 19th century, but the biological significance of methylated inositols, particularly in plants, gained significant attention in the latter half of the 20th century. Early research focused on the isolation and chemical characterization of these compounds from various plant sources. For example, pinitol was first identified in the sugar pine tree in 1855. nih.gov

The discovery that methylated inositols accumulate in plants under stress conditions, such as high salinity and drought, spurred a new wave of research into their physiological roles. lebanonturf.comwhitman.edu This led to the identification and characterization of the enzymes responsible for their biosynthesis, such as inositol O-methyltransferases. nih.gov The cloning of the gene for myo-inositol O-methyltransferase from the ice plant (Mesembryanthemum crystallinum) was a significant milestone, allowing for the study of its function in transgenic organisms. cas.czresearchgate.net

Research into methylated inositols continues to be an active area, with ongoing investigations into their roles in stress tolerance, signal transduction, and as potential therapeutic agents. nih.gov The development of advanced analytical techniques has further enabled the detection and quantification of these compounds in complex biological samples, facilitating a deeper understanding of their metabolism and function. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(1S,2R,4S,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m0/s1

InChI Key

DSCFFEYYQKSRSV-WYANEKAJSA-N

SMILES

COC1C(C(C(C(C1O)O)O)O)O

Isomeric SMILES

COC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Synonyms

L-bornesitol

Origin of Product

United States

Occurrence and Physiological Distribution of 1d 3 O Methyl Myo Inositol

Presence in Plant Kingdom

Methylated inositols are widespread throughout the plant kingdom, where they function as compatible solutes and play roles in stress response pathways. vt.edunih.gov The synthesis of these compounds often begins with myo-inositol, a ubiquitous precursor in plants. vt.eduannualreviews.org

1D-3-O-Methyl-myo-inositol has been specifically reported in organisms including the alfalfa plant, Medicago sativa, and the English yew, Taxus baccata. nih.gov Its isomers and related methylated inositols, such as D-pinitol (3-O-methyl-D-chiro-inositol) and D-ononitol (4-O-methyl-myo-inositol), are particularly abundant in certain plant families. kyushu-u.ac.jpwikipedia.orgresearchgate.net The Leguminosae (legume) and Pinaceae (pine) families are well-documented for accumulating high levels of D-pinitol. kyushu-u.ac.jpresearchgate.net For instance, D-pinitol is a known constituent of soybean (Glycine max), chickpea (Cicer arietinum), and the common ice plant, Mesembryanthemum crystallinum. kyushu-u.ac.jpresearchgate.netnih.gov D-ononitol has also been identified as a significant carbohydrate in alfalfa (Medicago sativa) and in the root nodules of pea plants (Pisum sativum). wikipedia.org

CompoundSpecific Plant Species/FamilyReference
This compound (L-(+)-bornesitol)Medicago sativa, Taxus baccata nih.gov
D-pinitol (3-O-methyl-D-chiro-inositol)Leguminosae family, Pinaceae family, Caryophyllaceae family, Mesembryanthemum crystallinum, Glycine max (soybean) kyushu-u.ac.jpresearchgate.net
D-ononitol (4-O-methyl-myo-inositol)Medicago sativa (alfalfa), Pisum sativum (pea), Mesembryanthemum crystallinum, Glycine max (soybean) kyushu-u.ac.jpwikipedia.orgebi.ac.uk
O-methyl-scyllo-inositolPisum sativum (pea) ebi.ac.uk
O-methyl-inositolColeus blumei nih.gov

The distribution of this compound and its relatives is not uniform throughout the plant. The synthesis of myo-inositol, the precursor, is known to occur in various tissues. For example, transcripts for the enzyme myo-inositol-1-phosphate synthase (MIPS) have been found in the ovules, pollen grains, developing seeds, and leaves of the yellow passion fruit (Passiflora edulis). embrapa.br

In the facultative halophyte Mesembryanthemum crystallinum, the accumulation of methylated inositols like pinitol and ononitol (B600650) is most pronounced in the shoot top and small side shoots under stress conditions. kyushu-u.ac.jp Similarly, the gene expression for myo-inositol O-methyltransferase, an enzyme crucial for this process, is significantly more abundant in the leaves than in the roots of this species. whitman.edu In contrast, studies on pea plants (Pisum sativum) have shown that ononitol and O-methyl-scyllo-inositol are major soluble carbohydrates in root nodules, with much lower concentrations in the roots themselves and only trace amounts in the above-ground parts of the plant. ebi.ac.uk In wheat, myo-inositol levels were observed to be higher during the day in the flag leaves of control plants. scirp.org

The accumulation of methylated inositols, including derivatives of myo-inositol, is a well-documented plant response to abiotic stress, particularly high salinity and drought. researchgate.netebi.ac.ukcyberleninka.ruresearchgate.net These compounds act as osmoprotectants, helping to maintain cellular turgor and protect cellular structures from damage. kyushu-u.ac.jpcyberleninka.ru

In the common ice plant, Mesembryanthemum crystallinum, exposure to salt stress leads to a significant increase in the concentration of pinitol and ononitol. kyushu-u.ac.jp Their concentration was found to rise with increasing NaCl levels, reaching a maximum of 3.6 mg per gram of fresh weight in the shoot top of plants treated with 400 mM NaCl. tandfonline.com Drought stress similarly triggers the accumulation of these polyols in the ice plant, with concentrations reaching up to 1.2 mg per gram of fresh weight. kyushu-u.ac.jptandfonline.com In soybean seedlings, the transcripts for the enzyme that converts myo-inositol to D-ononitol are induced by both drought and salinity treatments. ebi.ac.uk Likewise, drought stress induces the accumulation of O-methyl-inositol in the green tissues of Coleus blumei plants. nih.gov This stress-induced accumulation is a key adaptive mechanism, with the induction of myo-inositol synthesis being suggested as a distinguishing factor between salt-tolerant halophytes and salt-sensitive glycophytes. kyushu-u.ac.jptandfonline.com

Plant SpeciesStress ConditionObserved Effect on Methylated InositolsReference
Mesembryanthemum crystallinum (Ice Plant)Salinity (NaCl)Pinitol/ononitol concentration increased with NaCl levels, up to 3.6 mg/g FW. tandfonline.com
Mesembryanthemum crystallinum (Ice Plant)DroughtPinitol/ononitol accumulated to 1.2 mg/g FW. kyushu-u.ac.jp
Glycine max (Soybean)Drought, SalinityInduction of transcripts for myo-inositol methyltransferase (IMT), which produces D-ononitol. ebi.ac.uk
Coleus blumeiDroughtAccumulation of O-methyl-inositol in green leaf tissues. nih.gov
Chickpea (Cicer arietinum)DroughtMetabolic flux from ononitol to myo-inositol was observed, indicating a role in the raffinose (B1225341) pathway under stress. nih.gov

Detection in Fungi and Microorganisms

While primarily studied in plants, methylated inositols are also found and metabolized by various microorganisms, often in the context of symbiotic relationships. For instance, D-ononitol is a predominant soluble carbohydrate derivative found in the root nodules of pea plants, which are formed by the nitrogen-fixing bacterium Rhizobium leguminosarum. wikipedia.org

The bacterium Sinorhizobium meliloti utilizes (+)-1d-ononitol as a precursor to synthesize rhizopines, which are signaling molecules. nih.gov Furthermore, the metabolism of D-pinitol has been observed in the symbiotic fungus Leptographium procerum, which is associated with the redbay ambrosia beetle. nih.gov This fungus, along with associated bacteria like Erwinia and Serratia, can convert D-pinitol into different stereoisomers of inositol (B14025), which can then be further metabolized. nih.gov The fundamental enzyme for the biosynthesis of the precursor, myo-inositol phosphate (B84403) synthase (MIPS), is also known to exist in fungi. cyberleninka.ru

Identification in Animal Systems (non-human, e.g., laboratory animal feed)

In animal systems, the presence of this compound and related compounds like pinitol is primarily linked to diet rather than endogenous synthesis. nih.gov Studies have shown that D-chiro-inositol (DCI) and its methylated form, pinitol (1D-3-O-methyl-chiro-inositol), are abundant in common laboratory animal feed. nih.govgrafiati.comsigmaaldrich.cn

Specifically, an analysis of Purina Laboratory Rodent Diet 5001 revealed that it contained 0.23% total DCI by weight, with the majority of this being in the form of pinitol derived from lucerne and soya meal components. nih.govresearchgate.net Balance studies in rats fed this diet demonstrated that over 98% of the ingested pinitol and DCI was absorbed from the gastrointestinal tract. nih.gov Subsequent research in mice confirmed that DCI and pinitol are derived solely from the diet, as they were not synthesized endogenously from precursors like heavy water or labeled myo-inositol. nih.gov While animals can synthesize the precursor myo-inositol, as seen in tilapia under salinity stress, the methylated derivatives appear to be obtained from plant-based dietary sources. nih.gov

Biosynthesis and Metabolism of 1d 3 O Methyl Myo Inositol

Precursor Pathways and Metabolic Flow from Myo-Inositol

The biosynthesis of 1D-3-O-methyl-myo-inositol is intrinsically linked to the metabolism of myo-inositol, a central molecule in eukaryotic cells. researchgate.net Myo-inositol itself is synthesized from glucose-6-phosphate in a two-step process. wikipedia.orgunimore.it First, glucose-6-phosphate is isomerized to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS, EC 5.5.1.4). cdnsciencepub.comannualreviews.org This is the committed step in myo-inositol biosynthesis. annualreviews.org Subsequently, myo-inositol-1-phosphate is dephosphorylated by myo-inositol monophosphatase (IMPase, EC 3.1.3.25) to yield free myo-inositol. researchgate.netcdnsciencepub.com

Once synthesized, myo-inositol serves as the direct precursor for the formation of this compound. wikipedia.org This conversion is a key step in the metabolic pathway that can lead to the production of other cyclitols, such as D-pinitol, particularly in legumes. nih.govwikipedia.org The metabolic flow is directed towards the methylation of myo-inositol, a reaction catalyzed by a specific class of enzymes known as myo-inositol O-methyltransferases (IMTs). nih.govnih.gov This pathway is particularly active under conditions of abiotic stress, such as high salinity or drought, where the accumulation of methylated inositols contributes to osmotic adjustment. nih.govnih.gov In some plants, the synthesis of myo-inositol is upregulated in leaves during stress, while the subsequent methylation to form compounds like D-ononitol (a stereoisomer of this compound) is induced throughout the plant. nih.gov The translocation of these inositols via the phloem allows for a coordinated response to stress between different plant tissues. nih.govnih.gov

Enzymatic Methylation: Myo-Inositol O-Methyltransferases (IMTs)

The enzymatic methylation of myo-inositol is the crucial step in the biosynthesis of this compound. This reaction is catalyzed by myo-inositol O-methyltransferases (IMTs), a group of enzymes that transfer a methyl group from a donor molecule to the hydroxyl group of myo-inositol. wikipedia.orgnih.gov

Characterization of IMTs (e.g., S-adenosyl-L-methionine:myo-inositol 3-O-methyltransferase, EC 2.1.1.39)

The specific enzyme responsible for the synthesis of this compound is S-adenosyl-L-methionine:1D-myo-inositol 3-O-methyltransferase, classified under the Enzyme Commission (EC) number 2.1.1.39. wikipedia.orgenzyme-database.orgenzyme-database.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. wikipedia.orgenzyme-database.org The systematic name for this enzyme is S-adenosyl-L-methionine:1D-myo-inositol 3-O-methyltransferase. wikipedia.orgenzyme-database.org

IMTs have been isolated and characterized from various plant sources. For instance, an IMT from the common ice plant, Mesembryanthemum crystallinum, which synthesizes D-ononitol, was found to be a monomer with a mass of approximately 41 kDa. nih.gov Another IMT, involved in the synthesis of the phytoalexin pisatin (B192138) in pea (Pisum sativum), was estimated to have a molecular weight of around 43 kDa. nih.gov These enzymes typically exhibit optimal activity at a neutral to slightly alkaline pH, often around 7.8 to 7.9, and a temperature optimum around 37°C. nih.govnih.gov

Enzyme PropertyValueSource Organism
EC Number 2.1.1.39General
Systematic Name S-adenosyl-L-methionine:1D-myo-inositol 3-O-methyltransferaseGeneral
Monomeric Mass ~41 kDaMesembryanthemum crystallinum
Monomeric Mass ~43 kDaPisum sativum
pH Optimum 7.8Mesembryanthemum crystallinum
pH Optimum 7.9Pisum sativum
Temperature Optimum 37°CMesembryanthemum crystallinum

Substrate Specificity and Stereoselectivity of Methylation

Myo-inositol O-methyltransferases exhibit a high degree of substrate specificity and stereoselectivity. The enzyme S-adenosyl-L-methionine:1D-myo-inositol 3-O-methyltransferase (EC 2.1.1.39) specifically methylates the hydroxyl group at the 3-position of the 1D-myo-inositol ring. wikipedia.orgenzyme-database.org The nomenclature can be confusing, as this position is also referred to as the 1-position in the older 1L-numbering system, leading to alternative names such as myo-inositol 1-O-methyltransferase. wikipedia.org

Studies on IMTs from various plants have demonstrated their preference for myo-inositol as the acceptor substrate. For example, the IMT from Vigna umbellata is highly specific for S-adenosyl-L-methionine as the methyl donor. qmul.ac.uk While this particular enzyme primarily acts on the 6-hydroxyl group (producing 1D-4-O-methyl-myo-inositol), it illustrates the general principle of high substrate specificity among these enzymes. qmul.ac.uk The IMT from pea shows a clear preference for the (+) stereoisomer of its pterocarpan (B192222) substrate over the (-) isomer, highlighting the stereoselective nature of these enzymes. nih.gov The enzyme from Mesembryanthemum crystallinum has an apparent Km for myo-inositol of 1.32 mM and for S-adenosylmethionine of 0.18 mM. nih.gov

Biochemical Reaction Mechanisms of IMTs

S-adenosyl-L-methionine + myo-inositol ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.orgenzyme-database.org

This reaction is a type of nucleophilic substitution where the hydroxyl group of myo-inositol acts as the nucleophile, attacking the electrophilic methyl group of SAM. This results in the formation of the methylated inositol (B14025) and S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.gov The reaction mechanism is consistent with that of other SAM-dependent methyltransferases. The reaction can be inhibited by the product, S-adenosyl-L-homocysteine, which acts as a competitive inhibitor. nih.gov In the case of the IMT from Mesembryanthemum crystallinum, the reaction becomes substrate-inhibited by concentrations of SAM greater than 0.5 mM. nih.gov

Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a regulated process, primarily controlled at the level of gene expression of the key biosynthetic enzymes, particularly the myo-inositol O-methyltransferases (IMTs).

Transcriptional Regulation of IMT Gene Expression

The expression of IMT genes is often induced by environmental stresses, indicating a key role for transcriptional regulation in the accumulation of methylated inositols. nih.govnih.gov In the common ice plant, Mesembryanthemum crystallinum, the transcript levels for IMT are repressed during normal growth but are significantly induced by salinity stress. nih.gov This induction correlates with an increase in the abundance of the IMT protein. nih.gov

Similarly, in soybean (Glycine max), the expression of the IMT1 gene, which is responsible for the conversion of myo-inositol to D-ononitol, is upregulated in the stems in response to water deficit. nih.govsemanticscholar.org This transcriptional upregulation is part of a broader response that also involves the increased expression of the myo-inositol-1-phosphate synthase (INPS) gene, leading to an increased flux of carbon through the myo-inositol pool to produce stress-protective compounds. nih.govsemanticscholar.org In Clostridium perfringens, the myo-inositol operon, which includes genes for myo-inositol catabolism, is negatively regulated by the IolR repressor and induced by myo-inositol in a dose- and time-dependent manner. psu.edu This demonstrates that the transcriptional control of inositol-related genes is a conserved regulatory strategy across different organisms.

Regulatory FactorEffect on IMT Gene ExpressionOrganism
Salinity Stress InductionMesembryanthemum crystallinum
Water Deficit Upregulation (in stems)Glycine max
myo-Inositol InductionClostridium perfringens
IolR Repressor Negative RegulationClostridium perfringens

Post-Translational Control and Allosteric Modulation

The regulation of this compound synthesis is closely tied to the control of its precursor, myo-inositol. The enzymes responsible for myo-inositol biosynthesis are subject to sophisticated control mechanisms, including post-translational modifications and allosteric modulation, which in turn dictate the availability of substrate for methylation.

Post-Translational Control of Precursor Synthesis: The de novo synthesis of myo-inositol involves two key enzymes: myo-inositol-1-phosphate synthase (MIPS) and myo-inositol monophosphatase (IMP). nih.gov MIPS, which catalyzes the rate-limiting step of converting D-glucose 6-phosphate to 1L-myo-inositol-1-phosphate, is a major regulatory point. nih.govresearchgate.net

Research has revealed that MIPS is regulated by phosphorylation. researchgate.net Studies using yeast have identified MIPS as a phosphoprotein, with analysis identifying multiple phosphorylation sites. researchgate.net This phosphorylation is not merely a structural feature; it actively regulates the enzyme's activity. Eliminating certain inhibitory phosphosites has been shown to increase MIPS activity, highlighting phosphorylation as a critical mechanism for controlling the flux of metabolites into the inositol pathway. researchgate.net This directly impacts the amount of myo-inositol available to be methylated into this compound.

Similarly, myo-inositol oxygenase (MIOX), the first enzyme in the catabolic pathway of myo-inositol, is also regulated post-translationally. nii.ac.jpuniprot.org Studies have shown that its activity is dependent on the phosphorylation of its serine/threonine residues, and its expression can be modulated by factors such as a high-fat diet. nii.ac.jp This regulation of the primary catabolic enzyme for myo-inositol can influence the cellular pool of the precursor available for methylation.

Allosteric Modulation: Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a common theme in metabolic pathways. In the context of inositol metabolism, myo-inositol itself can act as a negative feedback inhibitor of MIPS, preventing the over-accumulation of inositol and its derivatives. nih.gov

Furthermore, enzymes within the broader inositol phosphate (B84403) signaling pathway are known targets of allosteric ligands. While not directly acting on the methyltransferase that produces this compound, these findings illustrate a recurring regulatory motif in inositol metabolism. For instance, the enzyme SHIP2, an inositol phosphatase, has been shown to possess an allosteric site that can be targeted by small molecules to inhibit its activity. acs.org Such regulatory sites allow for fine-tuned control over the levels of various inositol-containing molecules.

Table 1: Key Enzymes in the Biosynthesis of the Precursor, myo-Inositol

Enzyme EC Number Reaction Catalyzed Regulatory Mechanisms
myo-Inositol-1-phosphate synthase (MIPS) 5.5.1.4 D-glucose 6-phosphate → 1L-myo-inositol-1-phosphate Phosphorylation, Feedback inhibition by myo-inositol nih.govresearchgate.netresearchgate.net
myo-Inositol monophosphatase (IMP) 3.1.3.25 1L-myo-inositol-1-phosphate → myo-inositol + Pi Product inhibition annualreviews.org
Inositol 3-methyltransferase 2.1.1.39 S-adenosyl-L-methionine + myo-inositol → S-adenosyl-L-homocysteine + this compound Substrate availability wikipedia.org

Catabolic Pathways and Turnover of this compound

The breakdown and turnover of this compound are crucial for recycling its components and maintaining cellular homeostasis. While the specific pathway has not been fully elucidated in all organisms, research in bacteria and mammals provides a likely model involving demethylation followed by entry into the general myo-inositol catabolic pathway.

Proposed Demethylation: A model for the catabolism of a structurally related compound, 3-O-methyl-scyllo-inosamine (a rhizopine), has been described in Rhizobium leguminosarum. apsnet.org This process is initiated by a demethylation step. The moc gene cluster encodes the necessary enzymes, including a ferredoxin oxygenase system (composed of MocD, MocE, and likely MocF) that removes the methyl group to produce scyllo-inosamine. apsnet.org This suggests a plausible first step for the catabolism of this compound would be a similar enzymatic demethylation, yielding myo-inositol and a one-carbon fragment.

Entry into myo-Inositol Catabolism: Once demethylated, the resulting myo-inositol molecule can enter its well-established degradation pathway. researchgate.netbiocyc.org This pathway is a significant route for producing precursors for the synthesis of cell wall polysaccharides. nih.gov

The primary and rate-limiting enzyme in this pathway is myo-inositol oxygenase (MIOX, EC 1.13.99.1). researchgate.netnih.gov MIOX is a non-heme iron-dependent monooxygenase that catalyzes the oxidative cleavage of the myo-inositol ring between C6 and C1. uniprot.organnualreviews.org This reaction consumes one molecule of oxygen and converts myo-inositol into D-glucuronic acid. nih.govpnas.org

The D-glucuronic acid produced can then be phosphorylated by glucuronokinase to form D-glucuronate-1-phosphate. annualreviews.org This intermediate is subsequently converted into UDP-D-glucuronate, a key nucleotide sugar that serves as a precursor for hemicellulose and pectin (B1162225) in plant cell walls. annualreviews.orgnih.gov In animals, this pathway also contributes to the pentose (B10789219) phosphate pathway. nii.ac.jp

Studies in rodents have shown that dietary pinitol (1D-3-O-methyl-chiro-inositol), a compound structurally similar to this compound, is almost completely absorbed and largely metabolized, with very little excreted. nih.gov This indicates that mammals possess efficient enzymatic machinery for the turnover of methylated inositols, lending support to the proposed catabolic pathway involving demethylation and subsequent oxidation.

Table 2: Proposed Catabolic Pathway for this compound

Step Proposed Enzyme Class Substrate Product(s) Subsequent Fate of Product
1. Demethylation Oxygenase/Methyltransferase This compound myo-Inositol Enters myo-inositol oxidation pathway apsnet.org
2. Oxidation myo-Inositol oxygenase (MIOX) myo-Inositol D-Glucuronic acid Enters nucleotide sugar pathway for cell wall synthesis or pentose phosphate pathway nii.ac.jpnih.govpnas.org

This article explores the multifaceted roles of the chemical compound this compound, also known as L-(+)-bornesitol, within the intricate molecular and cellular processes of plants. nih.gov This methylated inositol, a derivative of myo-inositol, plays a significant part in various physiological functions, from stress adaptation to growth and development.

Analytical and Synthetic Methodologies

Spectroscopic and Chromatographic Characterization

The structural elucidation and characterization of 1D-3-O-Methyl-myo-inositol rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the structure of organic molecules. 1H, 13C, and 31P NMR spectroscopy can be used to identify the connectivity of atoms and the stereochemistry of inositols and their derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. When coupled with GC or HPLC, it allows for the identification of compounds in complex mixtures. ebi.ac.uk

Chromatographic Methods: As mentioned in the previous section, GC and HPLC are the primary chromatographic techniques used for the separation and analysis of inositols. The retention time of a compound in a chromatographic system is a characteristic property that can be used for its identification, especially when compared to an authentic standard.

Chemical and Enzymatic Synthesis Approaches

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: The chemical synthesis of specific inositol (B14025) derivatives can be challenging due to the presence of multiple hydroxyl groups with similar reactivity. It often requires a multi-step process involving the use of protecting groups to selectively modify specific hydroxyl groups.

One approach to synthesizing optically active myo-inositol analogues is to start from an optically active precursor, such as L-quebrachitol (1L-(-)-2-O-methyl-chiro-inositol), which avoids the need for optical resolution steps. tennessee.edu For example, 1D-3-substituted myo-inositols have been synthesized from L-quebrachitol through a series of reactions involving nucleophilic displacement and deprotection steps. nih.gov Another route involves the resolution of a racemic mixture of a protected myo-inositol derivative, followed by further chemical modifications to obtain the desired product. rsc.org

Enzymatic Synthesis: Enzymatic synthesis offers a more specific and often milder alternative to chemical synthesis. The biosynthesis of this compound can be achieved using the enzyme inositol 3-O-methyltransferase and the substrates myo-inositol and S-adenosyl-L-methionine. wikipedia.org This approach has the advantage of being highly stereospecific, producing the desired enantiomer of the product.

The enzyme can be obtained from natural sources or produced recombinantly using genetic engineering techniques. nih.gov For example, the myo-inositol O-methyltransferase from Mesembryanthemum crystallinum has been expressed in E. coli for in vitro studies and for the production of methylated inositols. nih.gov

Enzymology and Gene Regulation of 1d 3 O Methyl Myo Inositol Metabolism

Molecular Cloning and Functional Expression of Genes Encoding Key Enzymes

The gene encoding the myo-inositol O-methyltransferase, designated Imt1, has been successfully cloned from the halophyte Mesembryanthemum crystallinum. A full-length transcript of Imt1 was expressed in Escherichia coli to produce the recombinant IMT1 enzyme for characterization. nih.gov

The functional expression of the Imt1 gene in a heterologous system like E. coli allowed for the production of a sufficient quantity of the enzyme for purification and detailed biochemical studies. The recombinant protein was isolated and purified using techniques such as ammonium (B1175870) sulfate fractionation, gel filtration, and ion-exchange chromatography. The purified recombinant enzyme was confirmed to have a monomeric mass of 41,000 Da, consistent with the size predicted from the cDNA sequence. Furthermore, N-terminal amino acid sequencing of the purified recombinant protein matched the sequence encoded by the Imt1 cDNA, confirming its identity.

The functionally expressed IMT1 enzyme was shown to be active, catalyzing the methylation of myo-inositol using SAM as the methyl donor to produce D-ononitol. This confirmed the identity of the cloned gene as a myo-inositol O-methyltransferase. The successful cloning and functional expression of Imt1 are crucial steps in understanding the molecular basis of methylated inositol (B14025) biosynthesis and for potential biotechnological applications.

Gene Regulatory Networks and Stress-Responsive Elements

The expression of genes involved in the biosynthesis of methylated inositols, such as 1D-3-O-methyl-myo-inositol, is often tightly regulated and induced by various environmental stresses, particularly abiotic stresses like high salinity, drought, and cold. This regulation occurs at the transcriptional level and involves complex gene regulatory networks.

In plants, stress-responsive gene expression is typically controlled by the interaction of trans-acting transcription factors with cis-acting regulatory elements located in the promoter regions of the target genes. Common stress-responsive cis-elements found in the promoters of plant genes include the ABA-responsive element (ABRE), dehydration-responsive element/C-repeat (DRE/CRT), and G-box elements. These elements are recognized by specific families of transcription factors, such as bZIP, AP2/ERF, MYB, and NAC.

While a detailed promoter analysis of the specific gene for this compound synthesis is not widely available, studies on the regulation of the myo-inositol pathway and related methyltransferases in stress-tolerant plants provide insights into the potential regulatory mechanisms. For instance, in soybean, water deficit has been shown to elicit a transcriptional upregulation of genes involved in D-pinitol biosynthesis, which includes the methylation of myo-inositol. This suggests the presence of drought-responsive cis-elements in the promoters of these genes.

The regulation of the myo-inositol-3-phosphate synthase gene (Isyna1), which catalyzes a key step in myo-inositol biosynthesis, has been shown to be influenced by DNA methylation, indicating an epigenetic layer of control. This differential methylation is tissue-specific and can be influenced by developmental and environmental cues. It is plausible that the genes encoding myo-inositol O-methyltransferases are also part of these broader regulatory networks, ensuring a coordinated response to stress that includes the accumulation of compatible solutes like methylated inositols.

Transcriptomic and Proteomic Analyses of Metabolic Pathways

Transcriptomic and proteomic approaches have provided a global view of the changes in gene and protein expression that occur during the biosynthesis of methylated inositols, particularly in response to stress. These studies are often conducted in model organisms known to accumulate these compounds, such as the ice plant (Mesembryanthemum crystallinum).

Transcriptome analyses of M. crystallinum under conditions of alkalinity and low-temperature stress have revealed large-scale changes in gene expression. cas.cz Under alkaline stress, thousands of differentially expressed genes (DEGs) were identified in the roots, with many being associated with abiotic stress responses. cas.cz Similarly, low-temperature stress led to the differential expression of over two thousand genes. These DEGs are involved in various metabolic pathways, including those related to stress tolerance and the synthesis of compatible solutes. For example, genes encoding heat shock proteins and those involved in ethylene signaling were upregulated under alkaline stress. cas.cz In response to cold, genes involved in starch and sucrose metabolism, as well as amino acid biosynthesis, showed altered expression. While these studies did not specifically focus on the this compound pathway, they demonstrate that the metabolic landscape of the plant is significantly remodeled under stress, creating the necessary precursors and enzymatic machinery for the synthesis of protective compounds.

A transcriptomic study in Arabidopsis thaliana treated with exogenous myo-inositol showed differential expression of genes involved in cell wall biosynthesis, stress responses, and substrate transport. This highlights the role of myo-inositol as a signaling molecule that can influence the expression of a wide range of genes.

Proteomic studies have complemented these transcriptomic findings by identifying changes at the protein level. In plants, abiotic stress leads to alterations in the abundance, localization, and post-translational modifications of numerous proteins. Proteomic analysis of plants under cold stress has identified the upregulation of proteins involved in calcium signaling and reactive oxygen species (ROS) scavenging, which are key components of stress signal transduction pathways. An integrated proteomic and metabolomic analysis of the effects of D-pinitol, a methylated derivative of inositol, in a mouse model of hippocampal damage revealed that D-pinitol treatment restored the levels of numerous proteins and metabolites involved in key metabolic and signaling pathways, including purine metabolism, oxidative phosphorylation, and Rap1 signaling. nih.govnih.govfrontiersin.org This indicates that methylated inositols can have profound effects on the cellular proteome and metabolome.

Chemical Synthesis and Derivatization of 1d 3 O Methyl Myo Inositol

Stereoselective Chemical Synthesis Strategies

The stereoselective synthesis of 1D-3-O-Methyl-myo-inositol, also known as L-(+)-bornesitol, requires precise control over the configuration of multiple stereocenters on the myo-inositol ring. nih.gov Chemical synthesis strategies often begin with readily available precursors, such as myo-inositol or other cyclitols like L-quebrachitol, and employ protective group chemistry to selectively functionalize the desired hydroxyl groups.

One common approach involves the use of chiral resolving agents to separate enantiomers or diastereomers at a key step. For instance, homochiral myo-inositol derivatives can be synthesized from myo-inositol using camphor (B46023) dimethyl acetals in a resolution and protection sequence, which allows for the preparation of compounds with either the natural or unnatural ring stereochemistry. rsc.org

Another strategy starts from p-benzoquinone to synthesize 1,4-di-O-methyl-myo-inositol (liriodendritol), a structural isomer. researchgate.net This multi-step process involves the formation of a C2-symmetric conduritol-B derivative, followed by OsO4 oxidation and acetylation to create the myo-inositol core with the desired stereochemistry. researchgate.net While this synthesis yields a different isomer, the principles of stereocontrol through intermediates like conduritols are applicable to the synthesis of other methylated inositols.

A key intermediate in the synthesis of 3-substituted 1D-myo-inositols is derived from L-quebrachitol. nih.gov For example, 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-[(trifluoromethyl)sulfonyl]-chiro-inositol is used as a starting point for nucleophilic displacement reactions to introduce various substituents at the 3-position (equivalent to the 3-position in the final myo-inositol product after further transformations). nih.gov Although this specific example leads to other 3-substituted analogs, the methodology highlights the importance of protected chiral precursors in directing the stereochemical outcome.

The table below outlines a generalized approach for stereoselective synthesis.

StepDescriptionKey Reagents/IntermediatesPurpose
1Protection of Hydroxyl GroupsDi-O-cyclohexylidene, Benzyl ethers, Allyl ethersTo selectively expose the C-3 hydroxyl for methylation.
2Resolution (if starting from a racemic mixture)Camphor dimethyl acetalsTo separate stereoisomers and obtain the desired 1D configuration. rsc.org
3MethylationMethyl iodide (CH3I), Sodium hydride (NaH)To introduce the methyl group at the C-3 position. nih.gov
4DeprotectionTrifluoroacetic Acid (TFA), HydrogenolysisTo remove the protecting groups and yield the final product. nih.gov

Preparation of Isotopic Analogs for Metabolic Tracing Studies

Isotopically labeled analogs of myo-inositol and its derivatives are crucial tools for metabolic tracing studies, allowing researchers to follow the fate of these molecules in biological systems. nih.gov The preparation of such analogs, including those of this compound, can be achieved through both chemical and biocatalytic methods.

A biocatalytic approach has been successfully used to prepare all six singly ¹³C-labeled myo-inositol isotopomers. nih.gov This method can serve as a foundation for producing labeled methylated derivatives. By using a ¹³C-labeled myo-inositol as the starting material in a subsequent enzymatic or chemical methylation step, one could synthesize ¹³C-labeled this compound. This allows for the precise tracking of the inositol (B14025) ring during metabolic transformations using techniques like nuclear magnetic resonance (NMR). nih.gov

Metabolic tracing experiments often utilize stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov For example, [U-¹³C]glucose can be used as a precursor to track the de novo synthesis of serine, which is derived from the glycolytic intermediate 3-phosphoglycerate. nih.gov Similarly, labeled glucose could be used in biological systems that synthesize myo-inositol to produce a labeled inositol pool, which could then be methylated to form the target compound.

IsotopePrecursor ExampleApplicationAnalytical Method
¹³C¹³C-labeled myo-inositolTracing the carbon backbone of the inositol ring in metabolic pathways. nih.govNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
²H²H₂OLabeling newly synthesized molecules via NADPH. nih.govMass Spectrometry (MS)
¹³C[Methyl-¹³C]methionineSpecifically labeling the methyl group to study methylation and demethylation reactions.Mass Spectrometry (MS)

Enzymatic and Biocatalytic Approaches to Synthesis

Enzymatic and biocatalytic methods offer highly specific and efficient routes for the synthesis of myo-inositol and its derivatives. In nature, the biosynthesis of methylated inositols like bornesitol (B1216857) (1-O-methyl-myo-inositol) and ononitol (B600650) (4-O-methyl-myo-inositol) involves the action of specific myo-inositol O-methyltransferases (IMTs). researchgate.net Inositol 3-O-methyltransferase (EC 2.1.1.39) is the enzyme responsible for catalyzing the formation of 3-O-methyl-myo-inositol. researchgate.net This enzymatic reaction provides a direct and stereospecific pathway to the target compound from myo-inositol.

Furthermore, multi-enzyme in vitro systems have been developed for the production of the precursor, myo-inositol, from simple substrates like starch. nih.gov One such system utilizes four thermostable enzymes: maltodextrin (B1146171) phosphorylase, phosphoglucomutase, myo-inositol-3-phosphate synthase (MIPS), and inositol monophosphatase (IMPase). nih.gov This cascade converts starch into myo-inositol with high yields. nih.govresearchgate.net By integrating an appropriate inositol 3-O-methyltransferase into this system, it could potentially be adapted for the direct production of this compound from starch.

EnzymeEC NumberFunctionSubstrateProduct
Inositol 3-O-methyltransferase2.1.1.39Catalyzes the methylation of the C-3 hydroxyl group. researchgate.netmyo-inositol3-O-methyl-myo-inositol
myo-inositol-3-phosphate synthase (MIPS)5.5.1.4Converts D-glucose 6-phosphate to 1L-myo-inositol 1-phosphate. researchgate.netresearchgate.netD-glucose 6-phosphate1L-myo-inositol 1-phosphate
Inositol monophosphatase (IMPase)3.1.3.25Dephosphorylates inositol monophosphate. researchgate.net1L-myo-inositol 1-phosphatemyo-inositol

Synthesis of Structural Analogs and Derivatives for Research Applications (excluding direct pharmaceutical applications)

The synthesis of structural analogs and derivatives of this compound is essential for fundamental research, such as probing enzyme-substrate interactions and elucidating biological pathways. A variety of 3-substituted 1D-myo-inositols have been synthesized for these purposes. nih.gov

Starting from a protected chiro-inositol derivative, nucleophilic displacement reactions can be used to introduce different functional groups at the C-3 position. For instance, reaction with lithium azide (B81097) (LiN₃) followed by reduction yields the 3-amino analog, while reaction with lithium chloride (LiCl) produces the 3-chloro derivative. nih.gov Deoxygenation at the C-3 position to create the 3-deoxy analog has also been achieved via a Barton-McCombie reaction. nih.gov

Furthermore, derivatives can be created by modifying other positions on the inositol ring. The synthesis of myo-inositol 1,4,6-trisphosphate analogs modified at the 2 and 3 positions has been reported. nih.gov These syntheses use key intermediates like DL-5-O-Benzyl-1,4,6-tri-O-p-methoxybenzyl-myo-inositol to introduce deoxy or hydroxyalkyl groups at the C-3 position and methyl groups at the C-2 position. nih.gov The resulting polyphosphorylated analogs are valuable tools for studying the structural requirements of inositol phosphate (B84403) signaling pathways.

Analog/DerivativeSynthetic MethodKey Reagent(s)Research Application
1D-3-Amino-3-deoxy-myo-inositolNucleophilic displacement with azide, followed by reduction. nih.govLiN₃Studying structure-activity relationships of inositol-binding proteins.
1D-3-Chloro-3-deoxy-myo-inositolNucleophilic displacement with chloride. nih.govLiClProbing the steric and electronic requirements of enzyme active sites.
1D-3-Deoxy-myo-inositolBarton-McCombie deoxygenation. nih.govImidazol-1-ylthiocarbonyl intermediateInvestigating the role of the C-3 hydroxyl group in biological recognition.
DL-3-Deoxy-myo-inositol 1,4,6-trisphosphateReduction of a tosylated intermediate. nih.govSuper HydrideExploring the binding requirements of inositol phosphate receptors.
1D-3-C-(trifluoromethyl)-myo-inositol 1,4,5-trisphosphateSynthesis from L-quebrachitol. rsc.orgTrifluoromethylating agentsAssessing the impact of bulky, electron-withdrawing groups on receptor binding. rsc.org

Analytical Methodologies for 1d 3 O Methyl Myo Inositol Quantification and Characterization

Sample Preparation and Extraction from Biological Matrices

The initial step in the analysis of 1D-3-O-Methyl-myo-inositol from biological sources is the effective extraction and purification of the analyte from the sample matrix. The choice of method depends on the nature of the biological material, such as plasma, urine, saliva, or plant tissues.

For liquid samples like plasma, a common procedure involves protein precipitation to remove large macromolecules that can interfere with subsequent analysis. A sensitive method for D-pinitol in rat plasma utilized deproteination with a 1:1 mixture of acetonitrile (B52724) and ethanol (B145695) nih.gov. In the analysis of myo-inositol, a related compound, samples of urine and blood plasma were prepared by centrifugation, with the supernatant being directly used for analysis nih.gov. For urine and saliva, purification may also involve passing the sample through an anion-exchange resin to remove interfering substances nih.govresearchgate.net.

Extraction from plant tissues, such as soybean or carob, requires more extensive procedures. For soybean leaves, seeds, and seed pods, specific extraction protocols have been developed to isolate D-pinitol iomcworld.comiomcworld.com. In the analysis of grape must, samples containing myo-inositol were prepared by drying the liquid under a stream of nitrogen, followed by a derivatization step (silylation) to make the compound volatile for gas chromatography mdpi.com. It is essential in tissue and plasma sample preparation to employ a two-phase extraction protocol to eliminate interfering contaminants, as glycerophospholipid contamination can lead to the release of endogenous myo-inositol und.edu.

Chromatographic Separation Techniques (e.g., GC-MS, HPLC, LC-MS/MS, HILIC)

Chromatography is the cornerstone for separating this compound from other structurally similar compounds and matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile or derivatized compounds. For inositols, derivatization is a necessary step. nih.gov A typical method involves silylating the analyte using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) mdpi.com. The derivatized compound is then separated on a capillary column, such as a DB-5MS, and detected by mass spectrometry. The mass spectrometer can identify myo-inositol based on its characteristic fragments, such as the ion at mass-to-charge ratio (m/z) 305 mdpi.com.

High-Performance Liquid Chromatography (HPLC) offers versatility with various column and detector combinations. An HPLC method with a refractive index (RI) detector has been validated for quantifying D-pinitol koreascience.kr. This method used a YMC-Triart Diol-HILIC column under isocratic elution koreascience.kr. Another approach uses pre-column derivatization with benzoyl chloride, allowing for the quantification of the resulting benzoylated derivatives by UV absorbance detection und.edu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for quantifying trace amounts of compounds in complex biological fluids. nih.gov A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for D-pinitol in rat plasma nih.gov. This method used a BEH C18 column and could separate D-pinitol from the internal standard efficiently. The detection was performed using multiple reaction monitoring (MRM) in negative ion mode, with a specific transition of m/z 179.1 → 105.0 being monitored for D-pinitol nih.gov. Similar LC-MS/MS methods have been established for myo-inositol in biological fluids and infant formula nih.govnih.govresearchgate.net.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar compounds like inositols, which are often poorly retained on traditional reversed-phase columns. hpst.czsigmaaldrich.commdpi.com HILIC can effectively separate myo-inositol from its isomers, such as D-chiro-inositol and allo-inositol, with high resolution researchgate.netnih.gov. This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes researchgate.net.

Table 1: Examples of Chromatographic Conditions for the Analysis of this compound (D-pinitol) and Related Inositols

Technique Analyte Column Mobile Phase/Conditions Detector Reference
UPLC-MS/MS D-pinitol BEH C18 Acetonitrile:Ethanol (1:1) for protein precipitation Triple Quadrupole MS nih.gov
HPLC-RI D-pinitol YMC-Triart Diol-HILIC (4.6x250 mm, 5µm) Isocratic: 0.1% TFA in water and 0.1% TFA in ACN (10:90) Refractive Index koreascience.kr
GC-MS myo-Inositol DB-5MS (30 m x 0.25 mm x 0.25 µm) Temperature gradient from 150°C to 300°C (after silylation) Mass Spectrometer mdpi.com
LC-MS/MS myo-Inositol Prevail Carbohydrate ES (4.6 mm x 250 mm, 5 µm) Isocratic: 5 mM ammonium (B1175870) acetate (B1210297) (25%) and acetonitrile (75%) Triple Quadrupole MS nih.gov
HILIC myo-Inositol --- High concentration of organic solvents Evaporative Light Scattering Detector (ELSD) researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing the purity of isolated samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for unambiguous structure elucidation. ¹H NMR analysis, combined with theoretical Density Functional Theory (DFT) calculations, has been used to definitively assign the structure of O-methyl-inositol isomers nih.gov. The experimental ¹H NMR spectrum of myo-inositol in D₂O shows characteristic signals, for example: δ 3.08 (1H, t, J = 9.6 Hz), δ 3.34 (2H, dd, J = 10.2 Hz, J = 3.0 Hz), δ 3.43 (2H, t, J = 9.9 Hz), and δ 3.87 (1H, t, J = 2.7 Hz) researchgate.net. By comparing the experimental chemical shifts and coupling constants with those of known standards or theoretical models, the precise stereochemistry of the molecule can be confirmed nih.govresearchgate.net.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the analyte. In LC-MS/MS analysis of D-pinitol, the precursor ion [M-H]⁻ is observed at m/z 179.1 nih.gov. For myo-inositol, the precursor ion [M-H]⁻ is detected at m/z 179.2, while the ammonium adduct [M+NH₄]⁺ can be monitored at m/z 198 nih.govresearchgate.netnih.gov. Tandem mass spectrometry (MS/MS) generates specific product ions that are used for quantification and confirmation. For myo-inositol, product ions at m/z 86.4 and 160.8 are formed from the m/z 178.8 precursor nih.gov. In GC-MS, the mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of myo-inositol shows characteristic fragment ions used for identification mpg.dehmdb.ca. High-resolution mass spectrometry can be used to determine the elemental composition and investigate the purity of standards by identifying potential impurities, such as lower inositol (B14025) phosphates in inositol hexakisphosphate samples nih.gov. Purity of myo-inositol for use in various applications is often specified to be ≥ 97% cir-safety.orgcir-safety.org.

Quantitative Determination in Complex Research Samples

The validation of analytical methods is critical to ensure the accuracy and reliability of quantitative data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

For the UPLC-MS/MS method for D-pinitol, the linearity range was established between 5–200 ng/mL nih.gov. An HPLC-RI method for D-pinitol demonstrated excellent linearity (r² = 0.9999) over a concentration range of 0.125–2 mg/mL, with an LOD of 19.2 µg/mL and an LOQ of 58.2 µg/mL koreascience.kr. The accuracy of this method was confirmed by recovery tests, which yielded results between 103.24% and 112.69% koreascience.kr.

Similarly, LC-MS/MS methods for the related compound myo-inositol have been thoroughly validated. One method showed a limit of detection of 0.05 mg/L and a limit of quantitation of 0.17 mg/L, with recovery rates between 98.07% and 98.43% nih.govresearchgate.net. Another study reported an LOQ for myo-inositol of 1.8 nmol/ml in plasma und.edu. The precision of these methods is typically evaluated by determining the relative standard deviation (RSD) for intra- and inter-day analyses, with values often below 5% demonstrating good reproducibility nih.govkoreascience.kr.

Table 2: Method Validation Parameters for Quantification of D-pinitol and myo-Inositol

Analyte Method Linearity Range LOD LOQ Recovery (%) Reference
D-pinitol UPLC-MS/MS 5-200 ng/mL --- --- --- nih.gov
D-pinitol HPLC-RI 0.125-2 mg/mL (r²=0.9999) 19.2 µg/mL 58.2 µg/mL 103.24-112.69 koreascience.kr
D-pinitol UV-Vis 31.25-1000 µg/mL (R²>0.9983) --- --- 94.3 iomcworld.com
myo-Inositol LC-MS/MS --- 0.05 mg/L 0.17 mg/L 98.07-98.43 nih.govresearchgate.net
myo-Inositol GC-MS --- --- 0.5-2.0 mg/L --- mdpi.com
myo-Inositol HPLC 1.4-89 nmol --- 1.8 nmol/mL (plasma) --- und.edu

Future Research Perspectives in 1d 3 O Methyl Myo Inositol Research

Elucidation of Undiscovered Biological Roles and Intermolecular Interactions

While primarily known as a plant metabolite, recent studies have indicated that 1D-3-O-Methyl-myo-inositol possesses specific biological activities, such as cardiovascular effects. researchgate.net Future research should aim to uncover a broader spectrum of its physiological functions. A primary avenue of investigation would be to explore its role as a signaling molecule, similar to other inositol (B14025) derivatives that are crucial second messengers in various cellular pathways. nih.gov Investigating whether it can be phosphorylated or otherwise modified in vivo to participate in signal transduction is a critical next step.

Another key area is the detailed characterization of its intermolecular interactions. The crystal structure of L-(+)-Bornesitol has been determined, revealing its hydrogen-bonding capabilities. nih.gov Future studies should move beyond its solid-state structure to explore its interactions with biological macromolecules.

Key Research Questions:

Does this compound interact with specific protein receptors, ion channels, or enzymes beyond those already identified?

Can it modulate the activity of key cellular proteins involved in metabolic or signaling pathways?

What is the nature of its binding to target proteins, and which structural motifs are involved?

Exploring these questions will be crucial in moving from its current status as a plant metabolite to a potentially significant bioactive compound.

Table 1: Crystallographic Data for L-(+)-Bornesitol

ParameterValueReference
Chemical FormulaC7H14O6 nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP212121 nih.gov
Intermolecular O⋯H distances1.78 to 2.03 Å nih.gov

Genetic Engineering Approaches to Manipulate this compound Pathways in Model Organisms

The biosynthesis of this compound from its precursor, myo-inositol, is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT). nih.gov The characterization of the gene encoding this enzyme opens the door to manipulating the production of methylated inositols in various organisms. Future research in this area will likely focus on metabolic engineering strategies in both plants and microbial systems.

In plants, the overexpression or targeted modification of the IMT gene could lead to enhanced production of this compound. This could be beneficial for creating crops with enhanced stress tolerance, as methylated inositols are known to act as osmoprotectants. vt.edu Genetic manipulation of the broader myo-inositol biosynthetic pathway, for instance by upregulating the rate-limiting enzyme L-myo-inositol 1-phosphate synthase (MIPS), could increase the precursor pool available for methylation. vt.edunih.gov

Model organisms like the yeast Saccharomyces cerevisiae are powerful platforms for producing valuable biochemicals. nih.govmdpi.com Future work could involve introducing the plant-derived IMT gene into yeast strains that have been engineered for high-level myo-inositol production. This would create a microbial cell factory for the sustainable and scalable production of this compound, facilitating further pharmacological and biological studies. dicp.ac.cn

Potential Genetic Engineering Strategies:

Overexpression of myo-inositol O-methyltransferase (IMT) in homologous or heterologous plant systems.

Simultaneous upregulation of the myo-inositol synthesis pathway to increase precursor availability.

Introduction of the IMT biosynthetic pathway into engineered microbial hosts like S. cerevisiae or Pichia pastoris. nih.gov

Compartmentalization of the biosynthetic pathway within specific yeast organelles to enhance efficiency and reduce metabolic crosstalk. researchgate.net

Computational Modeling of Metabolic Pathways and Enzyme Mechanisms

Computational approaches are becoming indispensable for understanding complex biological systems. Future research on this compound will greatly benefit from the application of computational modeling to its metabolic pathways and the enzymes involved.

Molecular docking and molecular dynamics (MD) simulations can provide profound insights into the interaction between this compound and its potential protein targets. nih.govnih.gov These methods can be used to predict binding affinities, identify key interacting residues, and understand the structural basis of its biological activity, guiding further experimental validation. nih.govdoi.org

Furthermore, these computational tools can be applied to the enzyme responsible for its synthesis, myo-inositol O-methyltransferase (IMT). MD simulations can illuminate the enzyme's conformational changes during the catalytic cycle, while docking studies can model how the myo-inositol substrate and the methyl donor S-adenosyl-L-methionine bind to the active site. acs.orgmdpi.comnih.gov This knowledge is fundamental for future protein engineering efforts aimed at modifying the enzyme's substrate specificity or catalytic efficiency.

Future Computational Approaches:

Molecular Docking: To screen for potential protein targets of this compound and to model its binding within the active site of enzymes like IMT. ucl.ac.ukresearchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of IMT and to understand the conformational changes that occur upon substrate binding and catalysis. uni-stuttgart.de

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the enzymatic reaction of methylation with high accuracy, providing detailed mechanistic insights.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1D-3-O-Methyl-myo-inositol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves regioselective methylation of myo-inositol derivatives. A multi-step approach includes:

Protecting Group Strategy : Use orthogonal protecting groups (e.g., benzyl, acetyl) to isolate the 3-hydroxyl group for methylation .

Methylation : Employ methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., NaH) under anhydrous conditions .

Deprotection : Remove protecting groups via hydrogenolysis (for benzyl groups) or hydrolysis (for acetyl groups).

  • Purity Optimization : Use HPLC with a polar stationary phase (e.g., C18 column) and mobile phase (acetonitrile/water) to isolate the product. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural configuration of 1D-3-O-Methyl-myo-inositol validated experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the equatorial orientation of the 3-O-methyl group. Key signals include a singlet for the methyl protons (~δ 3.3 ppm) and downfield shifts for adjacent hydroxyls .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry. For derivatives like 1-oleoyl-GPI (a phospho-inositol), synchrotron radiation can enhance resolution .
  • Optical Rotation : Compare experimental optical rotation values with literature data for myo-inositol derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 1D-3-O-Methyl-myo-inositol across different cell models?

  • Methodological Answer :

  • Dose-Response Studies : Systematically vary concentrations (e.g., 1–100 µM) to identify threshold effects. Use ANOVA with post-hoc tests to assess significance .
  • Cell-Specific Factors : Compare uptake efficiency via radiolabeled <sup>3</sup>H-myo-inositol in different cell lines (e.g., HEK293 vs. HeLa) to quantify transport kinetics .
  • Metabolic Profiling : Employ LC-MS/MS to track methyl-inositol incorporation into phosphoinositides (e.g., PI(4,5)P2) and correlate with signaling outcomes .

Q. How can isotopic labeling be utilized to study the metabolic fate of 1D-3-O-Methyl-myo-inositol in vivo?

  • Methodological Answer :

  • Tritium Labeling : Synthesize <sup>3</sup>H-1D-3-O-Methyl-myo-inositol via catalytic tritiation of precursor alkenes. Use scintillation counting to quantify tissue distribution (e.g., brain, liver) .
  • Stable Isotopes : Incorporate <sup>13</sup>C at the methyl group for tracking via <sup>13</sup>C NMR. Combine with metabolic flux analysis to map downstream pathways .
  • Autoradiography : Apply <sup>14</sup>C-labeled analogs to visualize localization in animal models, particularly in lipid-rich tissues .

Q. What are the challenges in designing assays to assess the interaction of 1D-3-O-Methyl-myo-inositol with phosphoinositide kinases?

  • Methodological Answer :

  • Enzyme Specificity : Use recombinant kinases (e.g., PI3K, PIP5K) in kinetic assays with ATP-γ-<sup>32</sup>P to measure phosphorylation rates. Include negative controls (e.g., kinase inhibitors) .
  • Substrate Competition : Co-incubate with natural substrates (e.g., myo-inositol) to determine IC50 values via competitive ELISA .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on the methyl group’s steric effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1D-3-O-Methyl-myo-inositol
Reactant of Route 2
Reactant of Route 2
1D-3-O-Methyl-myo-inositol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.